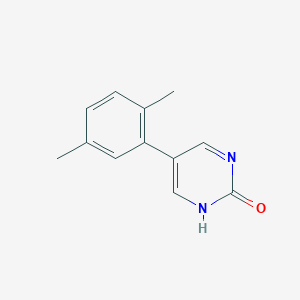
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine (5-DMP-2HP) is an organic compound that is widely used in scientific research. It is a pyrimidine derivative and has a wide range of applications in the field of medicinal chemistry. It is a highly versatile compound that can be used in a variety of laboratory experiments. In addition to its use in research, 5-DMP-2HP is also used in the manufacture of pharmaceuticals, cosmetics, and other products.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act as a substrate for various enzymes, including those involved in the metabolism of drugs and other biologically active molecules. It is also believed to interact with certain proteins, which may alter their activity and thus affect the biological activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% have not been extensively studied. However, it has been used in studies of enzyme-catalyzed reactions and the design of new drugs. It is also believed to interact with certain proteins, which may alter their activity and thus affect the biological activity of the molecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is its high purity, which makes it suitable for use in a wide range of laboratory experiments. In addition, it is relatively easy to synthesize and has a wide range of applications in the field of medicinal chemistry. However, the mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood, which may limit its use in certain experiments.
Direcciones Futuras
The future directions for 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action and its potential applications in the design of new drugs. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Furthermore, its use in the synthesis of various compounds could lead to the development of new materials for various applications. Finally, further research into its use in the synthesis of biologically active molecules could lead to the development of new drugs and other therapeutic agents.
Métodos De Síntesis
The synthesis of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is relatively straightforward. It can be synthesized from 2,5-dimethylphenol and ethylenediamine in the presence of a catalyst. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically around 95%.
Aplicaciones Científicas De Investigación
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is a widely used compound in scientific research. It has been used in the synthesis of various compounds, including drugs and other biologically active molecules. It has also been used in the study of enzyme-catalyzed reactions and the design of new drugs. Furthermore, 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, 95% is also used in the development of new materials for various applications.
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJTZLPGITLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680833 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111114-13-6 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














